Trimethylgermanium

Vue d'ensemble

Description

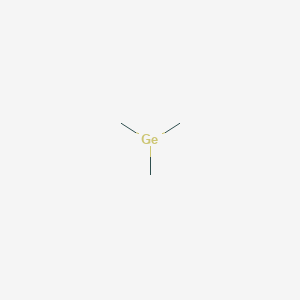

Trimethylgermanium is an organogermanium compound with the chemical formula (CH₃)₃Ge. It is a colorless liquid that is immiscible with water but miscible with organic solvents such as ether, tetrahydrofuran, hexane, benzene, dichloromethane, and chloroform . This compound is primarily used in organic synthesis and as a precursor for other germanium-containing compounds.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Trimethylgermanium can be synthesized through the reaction of germanium tetrachloride with methylmagnesium bromide or methyl lithium. The reaction typically occurs in an anhydrous ether solution at low temperatures to prevent the decomposition of the product.

Industrial Production Methods: In industrial settings, this compound is often produced by the reaction of germanium tetrachloride with trimethylaluminum. This method is preferred due to its higher yield and efficiency. The reaction is carried out under controlled conditions to ensure the purity of the final product .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form germanium dioxide and other germanium oxides.

Reduction: It can be reduced to form germanium hydrides.

Substitution: this compound can participate in substitution reactions, where the methyl groups are replaced by other functional groups.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, nitric acid.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Halogens, alkyl halides.

Major Products:

Oxidation: Germanium dioxide.

Reduction: Germanium hydrides.

Substitution: Various organogermanium compounds.

Applications De Recherche Scientifique

Chemical Synthesis

1. Precursor for Organogermanium Compounds

Trimethylgermanium is widely used as a precursor in the synthesis of other organogermanium compounds. Its ability to form stable bonds makes it an ideal candidate for creating more complex germanium-based materials.

2. Grignard Reagents Preparation

In organic synthesis, this compound is employed in the preparation of Grignard reagents, which are crucial for various chemical reactions including carbon-carbon bond formation.

Biological and Medicinal Applications

1. Antiviral and Anticancer Activities

Research indicates that organogermanium compounds, including this compound, exhibit potential biological activities such as antiviral and anticancer effects. These properties are under investigation for their applicability in medicinal chemistry.

2. Immunomodulatory Effects

this compound has also been studied for its immunomodulatory effects, suggesting that it may enhance immune responses or alter immune system activities beneficially.

Industrial Applications

1. Semiconductor Industry

this compound plays a significant role in the semiconductor industry due to germanium's semiconducting properties. It is utilized in the production of germanium-based semiconductors, which are critical for electronic devices.

2. Optical Fibers and Infrared Optics

The unique optical properties of germanium make this compound valuable in manufacturing optical fibers and infrared optics, enhancing the performance of these materials.

Chemical Properties of this compound Compounds

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| This compound Iodide | (CH₃)₃GeI | High volatility; used as a precursor |

| This compound Chloride | (CH₃)₃GeCl | Less volatile; alternative precursor |

Safety Information

| Signal Word | Hazard Statements | Precautionary Statements |

|---|---|---|

| Danger | H225: Highly flammable liquid | P210: Keep away from heat/sparks/open flames |

| H314: Causes severe skin burns | P280: Wear protective gloves/protective clothing |

Case Studies

1. Synthesis of Germanium Films

A study demonstrated the use of this compound iodide as a vapor phase deposition precursor for creating germanium films. The method showcased effective control over film thickness and quality, highlighting its utility in semiconductor applications .

2. Biological Activity Assessment

Research investigating the antiviral properties of organogermanium compounds revealed that this compound exhibited significant cytotoxic effects against various cancer cell lines, suggesting potential therapeutic applications .

Mécanisme D'action

The mechanism by which trimethylgermanium exerts its effects is not fully understood. it is believed that the compound interacts with cellular components, leading to various biological activities. The molecular targets and pathways involved in these interactions are subjects of ongoing research .

Comparaison Avec Des Composés Similaires

Trimethylsilane: Similar in structure but contains silicon instead of germanium.

Trimethyltin: Contains tin instead of germanium and exhibits different reactivity and toxicity profiles.

Trimethyllead: Contains lead and is highly toxic compared to trimethylgermanium.

Uniqueness: this compound is unique due to its balance of stability and reactivity. Unlike trimethyltin and trimethyllead, it is less toxic and more suitable for applications in organic synthesis and the semiconductor industry. Its properties are also distinct from those of trimethylsilane, making it valuable in specific industrial and research contexts .

Propriétés

InChI |

InChI=1S/C3H9Ge/c1-4(2)3/h1-3H3 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLKSSWJSFRCZKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Ge](C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9Ge | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80176353, DTXSID30932446 | |

| Record name | Trimethylgermanium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80176353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trimethylgermane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30932446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21941-60-6, 1449-63-4 | |

| Record name | Trimethylgermanium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021941606 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trimethylgermanium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80176353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trimethylgermane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30932446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.